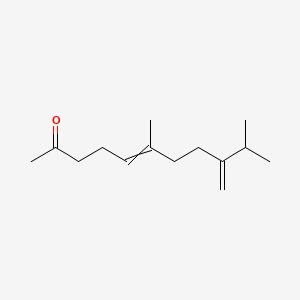
6,10-Dimethyl-9-methylideneundec-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-9-methylideneundec-5-en-2-one is an organic compound belonging to the class of ketones. It is characterized by a carbonyl group bonded to two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-9-methylideneundec-5-en-2-one typically involves the use of organic synthesis techniques. One common method involves the reaction of geranylacetone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as distillation and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethyl-9-methylideneundec-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6,10-Dimethyl-9-methylideneundec-5-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role as a biomarker in the consumption of certain foods.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 6,10-Dimethyl-9-methylideneundec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,10-Dimethyl-9-methylideneundec-5-en-2-one include other isoprenoids and ketones such as:
- Geranylacetone
- Farnesylacetone
- Dihydropseudoionone
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavoring industries .
Properties
CAS No. |
64854-44-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6,10-dimethyl-9-methylideneundec-5-en-2-one |
InChI |
InChI=1S/C14H24O/c1-11(2)13(4)10-9-12(3)7-6-8-14(5)15/h7,11H,4,6,8-10H2,1-3,5H3 |
InChI Key |
GVHYGHSXSIDTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CCC(=CCCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















